![molecular formula C17H13F3N4O2 B15282745 1-(4-methylphenyl)-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15282745.png)
1-(4-methylphenyl)-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methylphenyl)-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a trifluoromethoxy group, and a methylphenyl group
Métodos De Preparación
Análisis De Reacciones Químicas
1-(4-methylphenyl)-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted products
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1-(4-methylphenyl)-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in the synthesis of essential biomolecules, thereby exerting its antimicrobial or antifungal effects .
Comparación Con Compuestos Similares
1-(4-methylphenyl)-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:
4-(trifluoromethoxy)phenyl isocyanate: This compound shares the trifluoromethoxy group but differs in its overall structure and reactivity.
3-(trifluoromethoxy)phenylboronic acid: Another compound with a trifluoromethoxy group, used in different synthetic applications.
4-(trifluoromethyl)phenyl isothiocyanate: Similar in having a trifluoromethyl group, but with different functional groups and applications.
Propiedades
Fórmula molecular |
C17H13F3N4O2 |
|---|---|
Peso molecular |
362.31 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)-N-[3-(trifluoromethoxy)phenyl]-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C17H13F3N4O2/c1-11-5-7-13(8-6-11)24-10-21-15(23-24)16(25)22-12-3-2-4-14(9-12)26-17(18,19)20/h2-10H,1H3,(H,22,25) |
Clave InChI |
YKVOOOPJOHUZKJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC(=CC=C3)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-(methylsulfanyl)-2-({[2,4,6-tris(1-methylethyl)phenyl]sulfonyl}amino)butanoate](/img/structure/B15282671.png)
![4-chloro-N-[2-(4-morpholinyl)ethyl]-3-propoxybenzenesulfonamide](/img/structure/B15282676.png)
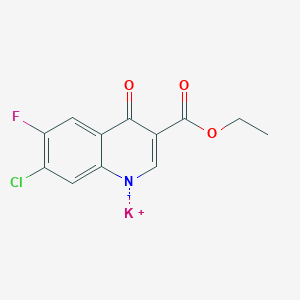
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15282681.png)
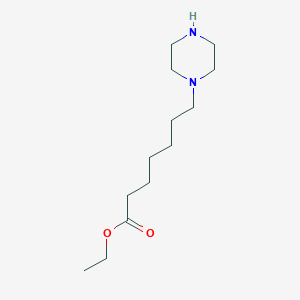
![4-hydroxy-5-methoxy-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide](/img/structure/B15282694.png)
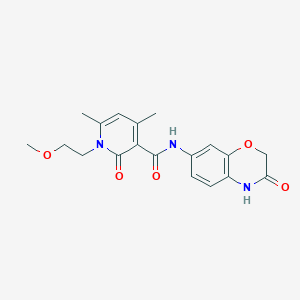
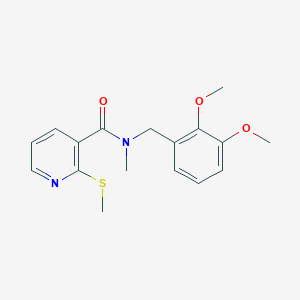
![6-(3-Chloro-4-methylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282711.png)
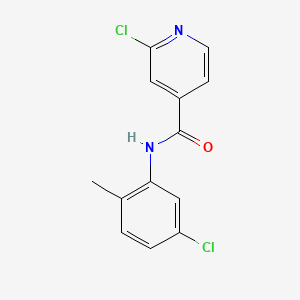
![3-[(Tert-butylsulfanyl)methyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282737.png)
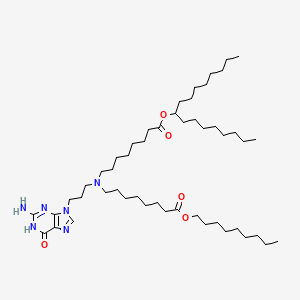
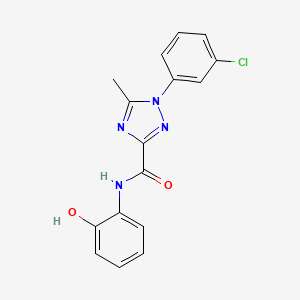
![1-(4-Chlorophenyl)-4-[(2-ethoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B15282758.png)
